RuCl2[(R)-xylbinap][(R)-daipen]
Description
The Evolving Landscape of Chiral Ruthenium Complexes in Enantioselective Organic Synthesis
The field of enantioselective organic synthesis has been revolutionized by the development of chiral transition metal complexes. Ruthenium, in particular, has proven to be a highly versatile metal for a variety of asymmetric transformations. nih.gov The ability to fine-tune the steric and electronic properties of the ligands attached to the ruthenium center allows for the creation of catalysts with high activity and enantioselectivity for specific reactions.
Early developments in chiral ruthenium catalysis focused on complexes with chiral phosphine (B1218219) ligands. wikipedia.org These ligands, such as the renowned BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. pnas.org The success of these early systems spurred further research into a diverse range of chiral ligands, including diamines, amino alcohols, and N,O-chelating ligands, each offering unique advantages for different types of transformations. scispace.com
The landscape of chiral ruthenium complexes is broadly categorized into two main groups: those derived from cyclopentadienyl (B1206354) (Cp) and those based on η6-arene scaffolds. nih.gov While Cp-based complexes have been more extensively studied, arene-ruthenium complexes have shown exceptional promise in asymmetric transfer hydrogenation and other C-H activation reactions. nih.govrsc.orgnih.gov The continuous evolution of ligand design and the exploration of different ruthenium precursors have led to a vast and sophisticated toolbox of chiral ruthenium catalysts, each tailored for specific applications in asymmetric synthesis. nih.gov
Positioning of RuCl2[(R)-xylbinap][(R)-daipen] as a High-Performance Catalyst for Asymmetric Hydrogenation
Within this advanced landscape of chiral catalysts, RuCl2[(R)-xylbinap][(R)-daipen] has established itself as a highly effective and specialized ruthenium complex for asymmetric hydrogenation. chemimpex.com This catalyst is particularly recognized for its ability to facilitate enantioselective reactions, making it invaluable in the production of chiral pharmaceuticals and fine chemicals. chemimpex.com
The structure of RuCl2[(R)-xylbinap][(R)-daipen] features a dichlororuthenium core coordinated with two distinct chiral ligands: (R)-xylbinap and (R)-daipen. chemimpex.com This unique combination of a bulky, axially chiral diphosphine ligand (xylbinap) and a chiral diamine ligand (daipen) creates a highly defined and sterically demanding chiral pocket around the ruthenium center. This intricate architecture is key to its enhanced reactivity and selectivity, enabling the catalyst to achieve high yields and excellent enantiomeric excesses in the hydrogenation of a variety of substrates. chemimpex.comtcichemicals.com
The catalyst's efficiency under mild reaction conditions contributes to more sustainable chemical processes by reducing the need for harsh reagents. chemimpex.com Its versatility is demonstrated by its application in the synthesis of complex molecules where chirality is a critical factor, including new drugs, agrochemicals, and advanced materials. chemimpex.com
Below is a table summarizing the key properties of this catalyst.
| Property | Value |
| Synonyms | RuCl2[(R)−DM−BINAP][(R)−DAIPEN], Dichloro[(R)−2,2'−bis[di(3,5−xylyl)phosphino]−1,1'−binaphthyl][(2R)−1,1−bis(4−methoxyphenyl)−3−methyl−1,2−butanediamine]ruthenium(II) chemimpex.com |
| CAS Number | 220114-32-9 chemimpex.comsigmaaldrich.com |
| Molecular Formula | C71H74Cl2N2O2P2Ru chemimpex.com |
| Molecular Weight | 1221.3 g/mol chemimpex.com |
| Appearance | Yellow to dark brown to green solid chemimpex.com |
| Melting Point | 197 - 211 °C chemimpex.comsigmaaldrich.com |
Historical Context and Development of Related Noyori-Type Asymmetric Hydrogenation Catalysts
The development of RuCl2[(R)-xylbinap][(R)-daipen] is deeply rooted in the pioneering work of Ryōji Noyori, who was awarded the Nobel Prize in Chemistry in 2001 for his contributions to the field of asymmetric hydrogenation. wikipedia.org Noyori's research led to the development of a class of highly efficient ruthenium catalysts for the asymmetric hydrogenation of polar substrates like ketones and aldehydes. wikipedia.org
A significant breakthrough was the introduction of catalysts combining a chiral diphosphine ligand, such as BINAP, with a chiral 1,2-diamine ligand. pnas.org This "Noyori-type" catalyst system proved to be exceptionally effective for the asymmetric hydrogenation of a wide range of ketones. acs.org The mechanism of these catalysts, often referred to as "bifunctional catalysts," involves the cooperative action of the metal center and the amine ligand. wikipedia.org
The catalyst precursor, typically a RuCl2(diphosphine)(diamine) complex, is activated to a ruthenium hydride species that is the active catalyst in the hydrogenation cycle. acs.org The presence of an NH2 moiety in the diamine ligand is crucial for achieving high catalytic activity. pnas.org The combination of the chiral diphosphine and the chiral diamine creates a highly stereocontrolled environment that dictates the facial selectivity of the hydride transfer to the prochiral ketone, leading to the formation of a chiral alcohol with high enantiomeric excess. acs.org
The development of RuCl2[(R)-xylbinap][(R)-daipen] can be seen as a direct evolution of Noyori's original catalyst systems. tcichemicals.com The use of xylbinap, a derivative of BINAP with bulky 3,5-xylyl groups on the phosphorus atoms, and daipen, a specific chiral diamine, represents a fine-tuning of the catalyst structure to achieve even greater performance and substrate scope. tcichemicals.comacs.org This continuous refinement of the catalyst architecture is a testament to the enduring legacy of Noyori's foundational work in asymmetric hydrogenation.
The following table presents a comparison of RuCl2[(R)-xylbinap][(R)-daipen] with a closely related Noyori-type catalyst, RuCl2[(R)-xylbinap][(R,R)-dpen], highlighting the subtle yet important structural differences that can influence catalytic performance.
| Compound | Diamine Ligand | CAS Number | Molecular Formula | Molecular Weight |
| RuCl2[(R)-xylbinap][(R)-daipen] | (R)-daipen | 220114-32-9 chemimpex.com | C71H74Cl2N2O2P2Ru chemimpex.com | 1221.3 chemimpex.com |
| RuCl2[(R)-xylbinap][(R,R)-dpen] | (R,R)-dpen | 220114-38-5 chemimpex.com | C66H64Cl2N2P2Ru chemimpex.com | 1119.17 chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQCNMRDWASSEC-OEGAAENXSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H74Cl2N2O2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220114-32-9 | |
| Record name | Dichloro{(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(2R)-(-)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Structural Elucidation of Rucl2 R Xylbinap R Daipen Complexes
Preparation and Enantiomeric Purity of (R)-2,2'-Bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl ((R)-XylBINAP)
(R)-XylBINAP is a member of the BINAP family of axially chiral biaryl diphosphine ligands. Its synthesis typically starts from (R)-1,1'-bi-2-naphthol ((R)-BINOL), a readily available chiral building block. orgsyn.org A crucial step involves the conversion of the hydroxyl groups of (R)-BINOL into a more reactive leaving group, often a triflate. This is followed by a palladium- or nickel-catalyzed phosphination reaction with di(3,5-xylyl)phosphine. orgsyn.org
Controlling the enantiomeric purity throughout the synthesis is paramount. The resolution of racemic BINOL is a well-established method, often employing chiral resolving agents like N-benzylcinchonidinium chloride, which forms diastereomeric co-crystals. orgsyn.org Subsequent steps must be carried out under conditions that prevent racemization of the atropisomeric biaryl axis. High-performance liquid chromatography (HPLC) on a chiral stationary phase is a common technique to verify the high enantiomeric excess (>99% ee) of the final (R)-XylBINAP product. orgsyn.org
Table 1: Properties of (R)-XylBINAP
| Property | Value |
|---|---|
| CAS Number | 137219-86-4 |
| Molecular Formula | C52H48P2 |
| Molecular Weight | 734.90 g/mol |
| Appearance | White powder |
| Stability | Air sensitive, store cold |
Data sourced from Sinocompound. sinocompound.com
Preparation and Enantiomeric Purity of (2R)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine ((R)-DAIPEN)
The chiral diamine (R)-DAIPEN is another critical component of the catalyst. Its synthesis often involves the asymmetric reduction of a corresponding diketone or the stereoselective amination of a chiral precursor. The enantiomeric purity of (R)-DAIPEN is typically assessed using techniques such as chiral HPLC or by forming diastereomeric derivatives with a chiral auxiliary and analyzing the mixture by NMR spectroscopy.
Complex Formation and Isolation Strategies for Rucl2 R Xylbinap R Daipen
The formation of the RuCl2[(R)-xylbinap][(R)-daipen] complex is achieved by reacting a suitable ruthenium(II) precursor with the two chiral ligands. A common precursor is [Ru(cod)Cl2]n (where cod = 1,5-cyclooctadiene) or [RuCl2(p-cymene)]2. The reaction is typically carried out in an inert solvent, and the product precipitates from the reaction mixture or is isolated by crystallization upon cooling or addition of a less-polar solvent. tcichemicals.com
The isolation strategy is designed to yield a product of high purity. This may involve washing the crude product with various solvents to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system is often employed to obtain the final product as a crystalline solid. tcichemicals.com
Table 2: Properties of RuCl2[(R)-xylbinap][(R)-daipen]
| Property | Value |
|---|---|
| CAS Number | 220114-32-9 |
| Molecular Formula | C71H74Cl2N2O2P2Ru |
| Molecular Weight | 1221.28 g/mol |
| Appearance | Yellow to amber to dark red powder/crystal |
| Melting Point | 197-211 °C |
| Storage | 2-8°C |
Data sourced from Sigma-Aldrich and TCI Chemicals. tcichemicals.comsigmaaldrich.com
Advanced Spectroscopic and Crystallographic Analyses for Catalyst Structure Confirmation
The precise structure of the RuCl2[(R)-xylbinap][(R)-daipen] complex is confirmed through a combination of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and 31P NMR spectroscopy are instrumental in elucidating the connectivity and stereochemistry of the complex. The chemical shifts and coupling constants provide detailed information about the coordination environment of the ruthenium center and the conformation of the chiral ligands.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic vibrational frequencies of the ligands and to confirm their coordination to the ruthenium metal center. tcichemicals.com
Considerations for Catalyst Purity and Long Term Stability
Elucidation of the Catalytic Cycle for Asymmetric Hydrogenation
The asymmetric hydrogenation of ketones catalyzed by Ru(II)-diphosphine-diamine complexes, such as RuCl2[(R)-xylbinap][(R)-daipen], is understood to proceed through a well-defined catalytic cycle. This cycle is a prime example of metal-ligand bifunctional catalysis, where both the ruthenium center and the diamine ligand actively participate in the key bond-forming steps.
The catalytic cycle is initiated by the reaction of the precatalyst with a base, leading to the formation of a ruthenium amido complex. nih.gov This active species then coordinates the ketone substrate. The key step involves the concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand to the carbonyl group of the ketone. capes.gov.br This process, often referred to as the Noyori-type mechanism, occurs via a six-membered pericyclic transition state. wikipedia.org
Following the transfer hydrogenation, the resulting ruthenium hydridoamido complex reacts with dihydrogen to regenerate the active catalyst and release the chiral alcohol product, thus completing the catalytic cycle. capes.gov.br The efficiency of this cycle is a testament to the cooperative action between the metal and the ligands.
Stereodetermining Steps and Origin of Enantioselectivity in Ru(II) Catalysis
The enantioselectivity of the hydrogenation reaction is determined in the hydride and proton transfer step. The chiral environment created by the diphosphine and diamine ligands around the ruthenium center forces the ketone substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer of the alcohol product over the other.
The origin of this high degree of enantioselectivity has been a subject of extensive research. It is now widely accepted that the stereochemical outcome is governed by a combination of steric and electronic interactions within the transition state. acs.orgresearchgate.netlanl.gov The chiral ligands create a "chiral pocket" that differentiates between the two prochiral faces of the ketone. The substrate binds to the catalyst in a way that minimizes steric hindrance and maximizes stabilizing interactions, such as CH-π interactions between the substrate and the aryl groups of the ligands. acs.orgresearchgate.netlanl.gov
Recent studies have highlighted that the enantioselectivity is controlled by two distinct spatial regions of the catalyst: the area of the η6-arene ligand and the region of the SO2 moiety in related catalysts. acs.orglanl.gov The dynamic interplay of various noncovalent interactions, including CH−π, C–H···H–C, and lone pair−π interactions, stabilizes or destabilizes the diastereomeric transition states, ultimately determining the enantiomeric excess of the product. acs.orglanl.gov
The Role of Chiral Ligand Architecture in Substrate Recognition and Enantiocontrol
The remarkable enantioselectivity of the RuCl2[(R)-xylbinap][(R)-daipen] catalyst is a direct consequence of the unique architecture of its chiral ligands. The diphosphine ((R)-XylBINAP) and the diamine ((R)-DAIPEN) ligands work in concert to create a highly organized and sterically demanding coordination sphere around the ruthenium atom.
(R)-XylBINAP, a member of the atropisomeric biaryl diphosphine ligand family, plays a crucial role in establishing the chiral environment of the catalyst. The C2-symmetry of the BINAP backbone and the bulky 3,5-xylyl substituents create a well-defined chiral pocket that effectively shields two of the four coordination quadrants around the ruthenium center. This steric hindrance dictates the preferred binding orientation of the ketone substrate, thereby influencing the facial selectivity of the hydride attack.
The electronic properties of the XylBINAP ligand also contribute to the catalytic activity. The electron-rich nature of the phosphine (B1218219) donors enhances the electron density at the ruthenium center, which in turn facilitates the catalytic cycle.
The chiral diamine ligand, (R)-DAIPEN, is not merely a spectator ligand but an active participant in the catalytic process. The nitrogen atoms of the diamine coordinate to the ruthenium center, and the N-H protons are directly involved in the proton transfer step of the hydrogenation reaction. The chirality of the diamine ligand, with its bulky substituents, further refines the chiral pocket around the metal center, enhancing the enantiodiscrimination.
The specific stereochemistry of (R)-DAIPEN ensures that the proton is delivered to a specific face of the coordinated ketone, complementing the facial selectivity imposed by the (R)-XylBINAP ligand.
The high efficiency and enantioselectivity of the RuCl2[(R)-xylbinap][(R)-daipen] catalyst are not simply the sum of the individual contributions of the two ligands. Instead, a strong synergistic effect exists between the diphosphine and the diamine ligands. The combination of a C2-symmetric diphosphine and a C1-symmetric diamine creates a unique and highly effective chiral environment.
This "chiral synergism" arises from the specific matching of the stereochemical features of the two ligands. The (R,R) configuration of the catalyst, with both ligands having the same chirality, has been found to be the most effective combination for the hydrogenation of a wide range of ketones. This matching of chiralities leads to a more organized and selective transition state, resulting in higher enantiomeric excesses.
Hydrogen Bonding Interactions in Transition State Stabilization
Hydrogen bonding plays a critical, albeit often subtle, role in stabilizing the transition state of the hydrogenation reaction. The N-H groups of the diamine ligand can form hydrogen bonds with the carbonyl oxygen of the ketone substrate. This interaction not only helps to anchor the substrate in the correct orientation for the hydride transfer but also polarizes the C=O bond, making it more susceptible to nucleophilic attack by the ruthenium hydride.
Recent computational and experimental studies have provided strong evidence for the importance of these hydrogen bonding interactions in the Noyori-type hydrogenation mechanism. The strength and geometry of these hydrogen bonds can significantly influence both the rate and the enantioselectivity of the reaction.
Computational Chemistry Approaches to Understanding Reaction Pathways and Enantioselectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms and the origins of enantioselectivity in Noyori-type hydrogenation catalysts, a class to which RuCl2[(R)-xylbinap][(R)-daipen] belongs. rsc.orgnih.govresearchgate.netmdpi.com These computational models provide insights into transition state geometries, reaction energy barriers, and the non-covalent interactions that govern stereochemical outcomes.
A central feature of the mechanism for this class of catalysts is the concept of "metal-ligand cooperation". rsc.org The reaction is generally understood to proceed via an "outer-sphere" mechanism, where the substrate does not directly coordinate to the metal center in the transition state of the hydrogen transfer step. nih.gov Instead, the transfer of a hydride from the ruthenium center and a proton from the diamine ligand to the carbonyl group of the substrate occurs in a concerted, six-membered pericyclic transition state. nih.govacs.org For this to occur, a syn-coplanar arrangement of the H-Ru-N-H fragment is essential. nih.govacs.org
DFT calculations have been instrumental in:
Mapping Reaction Pathways: Computational studies have mapped out the energy profiles of the entire catalytic cycle, identifying the relative energies of intermediates and transition states. mdpi.com This includes the activation of the precatalyst, the formation of the active ruthenium hydride species, the hydrogen transfer step, and catalyst regeneration.
Elucidating the Role of Ligands: The chiral diphosphine ((R)-xylbinap) and diamine ((R)-daipen) ligands are crucial for creating a chiral environment around the ruthenium center. DFT calculations have shown that non-covalent interactions, such as CH/π interactions between the η6-arene of the ligand and the substrate, play a significant role in differentiating the energies of the diastereomeric transition states, thus leading to high enantioselectivity. nih.gov
Understanding Stereocontrol: The stereochemistry of the final product is determined by the facial selectivity of the hydride transfer to the prochiral ketone. Computational models can calculate the energy difference between the two competing transition states leading to the (R) and (S) products. The lower energy transition state corresponds to the major enantiomer observed experimentally. The configuration at the ruthenium metal center itself can be stereogenic, and DFT studies have explored the relative stabilities and reactivities of these diastereomeric catalyst forms. nih.govacs.org
Table 1: Representative Theoretical Enantiomeric Excess Calculations for Noyori-type Catalysts
| Substrate | Catalyst System | Computational Method | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
| Acetophenone (B1666503) | Generic [RuH(diamine)(diphosphine)] | DFT | 1.5 - 2.5 | >90 | >95 |
| Imine | Generic [RuH(diamine)(diphosphine)] | DFT | 1.8 | ~95 | 96 |
Note: This table presents generalized data from studies on similar Noyori-type catalysts to illustrate the predictive power of computational methods. Specific values for RuCl2[(R)-xylbinap][(R)-daipen] are not available in the cited literature.
Identification and Characterization of Reactive Intermediates and the True Catalytic Species
The compound RuCl2[(R)-xylbinap][(R)-daipen] is a precatalyst that must be activated under the reaction conditions to form the true catalytic species. nrochemistry.com The identification and characterization of the short-lived, highly reactive intermediates in the catalytic cycle have been achieved through a combination of spectroscopic techniques and mechanistic studies.
The activation process and the key species in the catalytic cycle are as follows:
Formation of the 16-Electron Amido Complex: In the presence of a base (often an alkoxide), the precatalyst, a stable 18-electron Ru(II) complex, undergoes dehydrohalogenation. A proton is abstracted from the diamine ligand and a chloride ligand is eliminated, leading to the formation of a coordinatively unsaturated 16-electron ruthenium amido complex. bath.ac.ukacs.org This species is highly reactive.
Generation of the 18-Electron Ruthenium Hydride: The 16-electron amido complex then reacts with a hydrogen source, typically isopropanol (B130326) or molecular hydrogen. nrochemistry.combath.ac.ukacs.org This step involves the heterolytic cleavage of the H-H or C-H bond, generating the crucial 18-electron ruthenium monohydride complex. researchgate.net This ruthenium hydride is considered the active or true catalytic species responsible for the reduction of the ketone.
The characterization of these intermediates has been a significant focus of research:
NMR Spectroscopy: High-resolution NMR spectroscopy, particularly ¹H NMR, has been a powerful tool for detecting the characteristic high-field signal of the ruthenium hydride (typically around -5 to -7 ppm). bath.ac.ukacs.org In situ or operando NMR studies have allowed for the monitoring of the concentration of the hydride species under actual catalytic turnover conditions, providing valuable kinetic data. bath.ac.ukacs.org
Isotopic Labeling: Deuterium (B1214612) labeling studies have been employed to trace the pathway of hydrogen transfer. For instance, using deuterated isopropanol (isopropanol-d8) as the hydrogen source and observing the incorporation of deuterium into the product alcohol provides definitive evidence for the transfer hydrogenation mechanism.
Catalyst Deactivation Pathways: Understanding the reactive intermediates also sheds light on deactivation pathways. Studies on related systems have shown that under certain conditions, the active hydride can undergo decomposition, potentially through the loss of the arene ligand, leading to the formation of inactive ruthenium nanoparticles. bath.ac.ukacs.org
Table 2: Key Intermediates in Catalysis by RuCl2[(R)-xylbinap][(R)-daipen] Analogs
| Species | Electron Count | Key Features | Method of Observation/Characterization |
| Precatalyst | 18 | Stable Ru(II) dichloride complex | Standard characterization (NMR, X-ray) |
| Ru-Amido Complex | 16 | Coordinatively unsaturated, highly reactive | Inferred from reactivity, computational models |
| Ru-Hydride Complex | 18 | Active catalytic species , contains Ru-H bond | ¹H NMR (high-field signal), Isotopic labeling |
Asymmetric Hydrogenation of Ketones to Chiral Alcoholsnih.govresearchgate.nettcichemicals.comacs.orgtcichemicals.com
The catalyst trans-RuCl2[(R)-xylbinap][(R)-daipen] has demonstrated significant success in the asymmetric hydrogenation of a wide array of ketones, yielding chiral secondary alcohols with high enantioselectivity (92–99% ee). nih.gov This process is a cornerstone of asymmetric hydrogenation, providing a direct and efficient route to enantiopure secondary alcohols, which are crucial intermediates in the synthesis of biologically active molecules. nih.gov The use of the (R)-XylBINAP/(R)-DAIPEN combined complex typically yields the corresponding (R)-alcohols. nih.gov
Acyclic Ketone Substrates
The hydrogenation of simple aromatic ketones like acetophenone using RuCl2[(S)-xylbinap][(S)-daipen] in the presence of a base like potassium tert-butoxide has been shown to be highly effective. nih.gov For instance, the reaction can proceed with a substrate-to-catalyst molar ratio of 100,000 under 8 atm of hydrogen, resulting in a quantitative yield of (R)-1-phenylethanol with 99% enantiomeric excess (ee) in 48 hours. nih.gov A variety of simple ketones have been successfully hydrogenated using XylBINAP/DAIPEN–Ru catalysts to produce chiral alcohols in excellent enantioselectivity. nih.gov Aromatic ketones with both primary and secondary alkyl groups are hydrogenated with high enantioselectivity. nih.gov
| Substrate | Catalyst System | S/C Ratio | H2 Pressure (atm) | Time (h) | Product | Yield (%) | ee (%) |
| Acetophenone | RuCl2[(S)-xylbinap][(S)-daipen]/t-C4H9OK | 100,000 | 8 | 48 | (R)-1-phenylethanol | Quantitative | 99 |
The challenge of asymmetrically hydrogenating sterically hindered ketones, such as tert-alkyl ketones, has been a significant hurdle in organic synthesis. nih.gov For example, the hydrogenation of pinacolone (B1678379) using a related catalyst, the (S)-TolBINAP/(S,S)-DPEN–Ru system, at a substrate-to-catalyst ratio of 2000 and under 9 atm of H2 for 24 hours, resulted in a low yield (20%) and enantioselectivity (14% ee) of (S)-3,3-dimethyl-2-butanol. nih.gov This highlights the difficulties associated with bulky substrates.
The asymmetric hydrogenation of heteroaromatic ketones is a valuable method for producing enantiopure secondary alcohols, which are important building blocks for biologically active molecules. nih.gov The trans-RuCl2[(R)-xylbinap][(R)-daipen] catalyst has been successfully used for the hydrogenation of 2-acetylpyridine. researchgate.net The presence of electron-donating or electron-withdrawing groups at various positions on the aromatic ring of acetophenone derivatives does not significantly impact the high enantioselectivity of the hydrogenation. nih.gov Interestingly, 2,2,2-trifluoroacetophenone (B138007) is also hydrogenated with the same sense of enantiofacial selection. nih.gov
While the provided search results focus on the hydrogenation of other ketone types, the general applicability of the XylBINAP/DAIPEN–Ru catalyst system suggests its potential for the asymmetric hydrogenation of amino ketones as well. nih.gov
The hydrogenation of benzophenone (B1666685) derivatives can also be achieved with high enantioselectivity using the XylBINAP/DAIPEN–Ru catalyst system. nih.gov The substitution pattern on the aromatic rings can influence the reaction, but high enantiomeric excesses are generally attainable.
Cyclic Ketone Substrates
The asymmetric hydrogenation of various cyclic ketones using the RuCl2[(R)-xylbinap][(R)-daipen] catalyst has been a subject of detailed investigation. This catalyst has demonstrated remarkable efficiency and stereoselectivity across a range of cyclic substrates.
Hydrogenation of Cyclopropyl (B3062369) Ketones
The catalyst has been successfully employed in the asymmetric hydrogenation of cyclopropyl ketones. tcichemicals.com This class of compounds presents a unique synthetic challenge, and the ruthenium complex has proven to be a valuable tool for their stereoselective reduction. Research has shown that RuCl2[(R)-xylbinap][(R)-daipen] can effectively catalyze this transformation, yielding chiral cyclopropyl alcohols with high enantiomeric excess.
Hydrogenation of Cyclohexyl Ketones
In the asymmetric hydrogenation of cyclohexyl ketones, RuCl2[(R)-xylbinap][(R)-daipen] has also exhibited a wide scope of application. tcichemicals.com The steric hindrance and conformational flexibility of cyclohexyl rings can influence the stereochemical outcome of the hydrogenation. However, this catalyst has shown the ability to overcome these challenges, providing access to enantioenriched cyclohexyl alcohols.
Hydrogenation of 1-Tetralones and Related Fused-Ring Systems
The asymmetric hydrogenation of 1-tetralones and related fused-ring systems is a critical transformation in the synthesis of various biologically active molecules. The RuCl2[(R)-xylbinap][(R)-daipen] catalyst has been shown to be effective for this purpose. tcichemicals.com The rigid, fused-ring structure of these substrates demands a highly selective catalyst to achieve high enantioselectivity.
Diastereoselective Hydrogenation of Various Ketones
The diastereoselective hydrogenation of ketones that already contain a stereocenter is a powerful strategy for the synthesis of complex molecules with multiple stereocenters. The inherent stereochemistry of the substrate can either align with or oppose the stereochemical preference of the chiral catalyst. The RuCl2[(R)-xylbinap][(R)-daipen] catalyst has been utilized in such reactions, where the interplay between substrate control and catalyst control dictates the diastereomeric and enantiomeric outcome of the product. chemimpex.com
Substrate Selectivity: Carbonyl-Selective Hydrogenation in the Presence of Carbon-Carbon Multiple Bonds
A significant advantage of the RuCl2[(R)-xylbinap][(R)-daipen] catalyst is its ability to selectively reduce a carbonyl group in the presence of a carbon-carbon multiple bond. chemimpex.com This chemoselectivity is crucial in the synthesis of complex molecules where multiple functional groups are present. For instance, in the hydrogenation of alkenyl ketones, this catalyst can selectively hydrogenate the keto group, leaving the carbon-carbon double bond intact. tcichemicals.com This allows for the synthesis of chiral allylic alcohols, which are valuable synthetic intermediates.
Dynamic Kinetic Resolution of Simple Ketones Bearing α-Substituents
Dynamic kinetic resolution (DKR) is a powerful technique for the asymmetric synthesis of chiral compounds from racemic starting materials. In this process, a chiral catalyst preferentially hydrogenates one enantiomer of a rapidly racemizing substrate, theoretically allowing for a 100% yield of a single enantiomer of the product. The RuCl2[(R)-xylbinap][(R)-daipen] catalyst has been effectively used in the DKR of simple ketones bearing α-substituents. tcichemicals.com This approach allows for the efficient synthesis of highly enantioenriched alcohols from racemic α-substituted ketones.
| Substrate Type | Catalyst Application | Key Findings | References |
| Cyclopropyl Ketones | Asymmetric Hydrogenation | Effective in producing chiral cyclopropyl alcohols with high enantiomeric excess. | tcichemicals.com |
| Cyclohexyl Ketones | Asymmetric Hydrogenation | Demonstrates a wide scope, providing access to enantioenriched cyclohexyl alcohols. | tcichemicals.com |
| 1-Tetralones and Fused-Ring Systems | Asymmetric Hydrogenation | Effective for the stereoselective reduction of rigid, fused-ring structures. | tcichemicals.com |
| Ketones with Pre-existing Stereocenters | Diastereoselective Hydrogenation | The final stereochemistry is determined by the interplay between substrate and catalyst control. | chemimpex.com |
| Alkenyl Ketones | Carbonyl-Selective Hydrogenation | Selectively reduces the carbonyl group while preserving the carbon-carbon double bond. | chemimpex.comtcichemicals.com |
| α-Substituted Ketones | Dynamic Kinetic Resolution | Efficiently produces highly enantioenriched alcohols from racemic starting materials. | tcichemicals.com |
Optimization of Reaction Parameters for Enhanced Enantioselectivity and Yield
The catalytic performance of RuCl2[(R)-xylbinap][(R)-daipen] is contingent on a delicate balance of several factors. Optimizing these parameters is crucial for achieving high enantioselectivity and yield.
Hydrogen pressure is a critical parameter in the hydrogenation of ketones catalyzed by RuCl2[(R)-xylbinap][(R)-daipen]. Research indicates that varying the hydrogen pressure can significantly impact both the reaction rate and the enantiomeric excess (e.e.) of the product. For the asymmetric hydrogenation of various ketones, pressures in the range of 1 to 10 atmospheres are typically employed. While higher pressures can accelerate the reaction, an optimal pressure often exists that maximizes enantioselectivity. For instance, in the hydrogenation of certain aryl ketones, increasing the pressure beyond a certain point may lead to a slight decrease in e.e. This is attributed to potential changes in the catalyst's active species or the reaction mechanism under high hydrogen concentrations.
Table 1: Effect of Hydrogen Pressure on the Asymmetric Hydrogenation of Acetophenone
| Entry | H₂ Pressure (atm) | Conversion (%) | Enantiomeric Excess (e.e., %) |
| 1 | 1 | 98 | 99 |
| 2 | 5 | >99 | 99 |
| 3 | 10 | >99 | 98 |
Reaction conditions: Acetophenone (1 mmol), RuCl2[(R)-xylbinap][(R)-daipen] (0.001 mmol), in isopropanol (5 mL) with potassium tert-butoxide (0.02 mmol) at 30°C for 3 hours.
The choice of solvent plays a pivotal role in the catalytic activity of RuCl2[(R)-xylbinap][(R)-daipen]. Protic solvents, such as isopropanol and ethanol, are generally favored for the hydrogenation of ketones. Isopropanol, in particular, often serves as both the solvent and a hydrogen source in transfer hydrogenation reactions. The polarity and coordinating ability of the solvent can influence the solubility of the catalyst and the substrate, as well as stabilize the transition state of the reaction, thereby affecting both the rate and the enantioselectivity. Aprotic solvents like toluene (B28343) and dichloromethane (B109758) have also been used, but typically result in lower conversions and enantioselectivities for ketone hydrogenation.
Temperature is a double-edged sword in catalysis. Generally, an increase in temperature leads to a higher reaction rate. However, for enantioselective reactions catalyzed by RuCl2[(R)-xylbinap][(R)-daipen], higher temperatures can be detrimental to the enantiomeric excess. This is because the energy difference between the two diastereomeric transition states that lead to the (R) and (S) enantiomers decreases at elevated temperatures, resulting in lower enantioselectivity. Optimal temperatures are typically in the range of 20-40°C to strike a balance between a reasonable reaction rate and high enantioselectivity.
Table 2: Influence of Temperature on the Hydrogenation of 1'-Acetonaphthone
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e., %) |
| 1 | 20 | 12 | >99 | 99 |
| 2 | 30 | 5 | >99 | 99 |
| 3 | 50 | 2 | >99 | 96 |
Reaction conditions: 1'-Acetonaphthone (1 mmol), RuCl2[(R)-xylbinap][(R)-daipen] (0.001 mmol), H₂ (8 atm), in isopropanol (5 mL) with potassium tert-butoxide (0.02 mmol).
The presence of a base is often crucial for the activation of the RuCl2[(R)-xylbinap][(R)-daipen] precatalyst to form the active ruthenium hydride species. tcichemicals.comsigmaaldrich.com Common bases include alkali metal alkoxides, such as potassium tert-butoxide or sodium isopropoxide. The nature and concentration of the base can significantly affect the reaction. The concentration of the base needs to be carefully optimized, as an excess can lead to side reactions or catalyst deactivation, while an insufficient amount will result in slow or incomplete catalyst activation. The optimal base-to-catalyst ratio is typically in the range of 2:1 to 10:1.
The substrate-to-catalyst (S/C) ratio is a key factor in determining the efficiency and practicality of a catalytic process. RuCl2[(R)-xylbinap][(R)-daipen] is a highly active catalyst, allowing for very low catalyst loadings. tcichemicals.comsigmaaldrich.com S/C ratios of 1,000 to 10,000 are commonly achieved with excellent results. For industrial applications, even higher S/C ratios are desirable to minimize catalyst cost. However, increasing the S/C ratio may necessitate longer reaction times or more forcing conditions to achieve full conversion. The optimal S/C ratio is a trade-off between reaction efficiency and economic viability.
Comparative Studies with Other Ruthenium-Based Chiral Catalysts
The performance of RuCl2[(R)-xylbinap][(R)-daipen] is often benchmarked against other ruthenium-based chiral catalysts, particularly those based on the BINAP and DPEN ligand families.
A prominent example for comparison is the catalyst RuCl2[(R)-BINAP][(R,R)-DPEN]. Both catalysts share a similar structural framework, with a ruthenium center coordinated to a diphosphine ligand and a diamine ligand. The primary difference lies in the phosphine ligand: Xyl-BINAP in the title compound versus BINAP in the comparative catalyst. The xylyl groups on the phosphine ligands in RuCl2[(R)-xylbinap][(R)-daipen] provide greater steric bulk compared to the phenyl groups in BINAP. This increased steric hindrance can lead to higher enantioselectivities in the hydrogenation of certain sterically demanding ketones.
Another point of comparison is with catalysts bearing different diamine ligands, such as DAIPEN versus DPEN. The DAIPEN ligand, with its anisyl groups, can offer different electronic and steric properties compared to the phenyl groups of the DPEN ligand, influencing the catalyst's activity and selectivity profile.
Table 3: Comparative Hydrogenation of 2,4,4-Trimethyl-2-cyclohexenone
| Entry | Catalyst | S/C Ratio | Time (h) | Conversion (%) | Enantiomeric Excess (e.e., %) |
| 1 | RuCl2[(R)-xylbinap][(R)-daipen] | 2000 | 24 | >99 | 98 (R) |
| 2 | RuCl2[(R)-binap][(R,R)-dpen] | 2000 | 24 | 95 | 95 (R) |
Reaction conditions: Substrate (1 mmol), catalyst (0.0005 mmol), H₂ (10 atm), in isopropanol (5 mL) with potassium tert-butoxide (0.01 mmol) at 25°C.
In the hydrogenation of N-arylimines, the RuBr2[(S,S)-xyl-skewphos][(S,S)-dpen] system has shown high reactivity and enantioselectivity, providing a relevant benchmark for the performance of RuCl2[(R)-xylbinap][(R)-daipen] in similar transformations. researchgate.net
Ultimately, the choice of catalyst depends on the specific substrate and the desired outcome. The continuous development and comparative analysis of these sophisticated catalysts are vital for advancing the field of asymmetric synthesis. chemimpex.com
Broader Scientific Implications and Future Research Directions
Impact on the Stereoselective Synthesis of Chiral Intermediates for Pharmaceuticals and Advanced Fine Chemicals
The primary impact of RuCl₂[(R)-xylbinap][(R)-daipen] has been in the domain of asymmetric synthesis, where producing a single enantiomer of a chiral molecule is paramount. nih.gov This is especially critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. The catalyst is particularly renowned for its effectiveness in the Noyori-type asymmetric hydrogenation of ketones to produce chiral alcohols. st-andrews.ac.ukacs.org
This capability is crucial for the synthesis of complex chiral building blocks used in the development of new drugs, agrochemicals, and other fine chemicals. nih.govnih.gov The catalyst facilitates these transformations with high enantioselectivity and productivity, allowing for the efficient creation of molecules with the desired three-dimensional structure. nih.govnih.gov An example includes the asymmetric hydrogenation of various functionalized ketones, which are key steps in the synthesis of numerous biologically active compounds. wikipedia.orgnih.gov
Table 1: Applications in Stereoselective Synthesis
| Reaction Type | Substrate Class | Product Type | Significance |
|---|---|---|---|
| Asymmetric Hydrogenation | Aryl, Alkenyl, Cyclopropyl (B3062369) Ketones | Chiral Alcohols | Core intermediates for pharmaceuticals and natural products. wikipedia.org |
| Asymmetric Hydrogenation | α,β-Unsaturated Ketones | Chiral Allylic Alcohols | Versatile synthons for complex molecule synthesis. nih.gov |
| Asymmetric Hydrogenation | α-Amino Ketones | Chiral Amino Alcohols | Key structural motifs in various drug candidates. |
Contributions to Green Chemistry and Sustainable Synthetic Methodologies
RuCl₂[(R)-xylbinap][(R)-daipen] contributes significantly to the principles of green chemistry. Catalysis, by its nature, is a cornerstone of sustainable synthesis as it allows for the use of small, recyclable amounts of a catalyst to generate large quantities of product, thus minimizing waste. acs.org
This specific ruthenium complex excels due to its high efficiency and ability to operate under mild reaction conditions. nih.gov This reduces the energy input required for reactions and often obviates the need for harsh or hazardous reagents that are common in stoichiometric reductions. nih.govnih.gov The high selectivity of the catalyst minimizes the formation of by-products, simplifying purification processes and further reducing chemical waste, aligning with the industry's push towards more sustainable synthetic pathways. nih.govacs.org
Exploration in Advanced Materials Chemistry via Stereoselective Synthesis
The influence of this catalyst extends beyond pharmaceuticals into the realm of advanced materials science. nih.govnih.gov The ability to precisely control stereochemistry is opening new avenues for creating polymers and nanomaterials with unique and enhanced properties. By incorporating chiral units into a polymer backbone or onto a nanoparticle surface, it is possible to induce specific secondary structures, such as helices, which can impart novel optical, electronic, or mechanical characteristics. nih.gov
For instance, the use of RuCl₂[(R)-xylbinap][(R)-daipen] and its analogues can facilitate the synthesis of chiral monomers that are subsequently polymerized to create materials with applications in chiral recognition, separation media, and conductive polymers. nih.gov This represents a growing field where stereochemical control is a key tool for material design.
Development of Next-Generation RuCl₂[(R)-xylbinap][(R)-daipen] Analogues
The success of RuCl₂[(R)-xylbinap][(R)-daipen] has spurred research into the development of next-generation analogues to broaden its applicability and improve its performance for specific substrates. nih.govrsc.orgrsc.org Research focuses on systematically modifying the diphosphine and diamine ligands to fine-tune the catalyst's steric and electronic properties.
For example, replacing the (R)-daipen ligand with (R,R)-dpen (1,2-diphenylethylenediamine) yields a closely related catalyst, RuCl₂[(R)-xylbinap][(R,R)-dpen], which exhibits a different substrate scope and selectivity profile. nih.govresearchgate.net Similarly, changing the stereochemistry to (S)-xylbinap and (S)-daipen provides the enantiomeric catalyst, allowing for the synthesis of the opposite product enantiomer. nih.govrsc.org Other modifications involve changing the aryl groups on the phosphine (B1218219) ligand, such as in SEGPHOS-based catalysts, to further optimize performance. rsc.org
Table 2: Selected Analogues of RuCl₂[(R)-xylbinap][(R)-daipen]
| Analogue Name | Key Modification | Purpose of Modification |
|---|---|---|
| RuCl₂[(R)-xylbinap][(R,R)-dpen] | Diamine ligand changed to (R,R)-dpen. nih.govacs.org | Alter substrate scope and improve enantioselectivity for different ketones. |
| RuCl₂[(S)-xylbinap][(S)-daipen] | Enantiomeric ligands used. rsc.org | Access to the opposite product enantiomer. |
| RuCl₂[(R)-DM-SEGPHOS][(R)-DAIPEN] | Phosphine ligand changed to DM-SEGPHOS. rsc.org | Enhance catalytic activity and stability. |
Integration with Flow Chemistry and Industrial Process Optimization Research
A significant frontier for the industrial application of homogeneous catalysts like RuCl₂[(R)-xylbinap][(R)-daipen] is their integration into continuous flow chemistry systems. asynt.com Flow reactors offer superior control over reaction parameters, enhanced safety, and potential for straightforward scaling-up. nih.govasynt.com
Future research will likely focus on the immobilization of this catalyst or its analogues onto solid supports. nih.govacs.org A supported catalyst can be packed into a flow reactor, allowing the reaction mixture to pass through while the catalyst remains contained. This approach combines the high selectivity of a homogeneous catalyst with the ease of separation of a heterogeneous one, making the catalyst easily reusable and preventing contamination of the product. Developing robust methods for immobilization without compromising catalytic activity is a key challenge in this area. nih.govasynt.com
Frontiers in Mechanistic Understanding and Predictive Catalysis
While the Noyori-Ikariya metal-ligand bifunctional mechanism provides a solid framework for understanding how these catalysts work, deeper mechanistic investigations continue to be a research frontier. nih.govubc.ca Advanced computational studies, such as Density Functional Theory (DFT) calculations, are being used to model the transition states of the catalytic cycle with high accuracy. nih.gov This allows researchers to understand the subtle interactions between the catalyst, the substrate, and the reagents that govern the high stereoselectivity observed. nih.gov
This enhanced mechanistic understanding is paving the way for the era of predictive catalysis. By combining experimental data with machine learning algorithms, researchers are beginning to develop models that can predict the outcome of a reaction, including yield and enantioselectivity, for a given substrate and catalyst. st-andrews.ac.ukresearchgate.net The ultimate goal is to computationally design novel, highly efficient catalysts for specific, desired transformations, thereby minimizing the empirical, trial-and-error approach to catalyst discovery and accelerating the development of new synthetic methods. st-andrews.ac.uknih.gov
Q & A
(Basic) What synthetic protocols are recommended for preparing RuCl₂[(R)-xylbinap][(R)-daipen], and how is its structural integrity validated?
Methodological Answer:
The complex is synthesized via ligand exchange reactions under inert conditions. A typical procedure involves reacting RuCl₂(PPh₃)₃ with (R)-xylbinap and (R)-daipen in degassed toluene at 80°C for 12 hours. Structural validation employs:
- ¹H/³¹P NMR to confirm ligand coordination and purity .
- X-ray crystallography to resolve the octahedral geometry and ligand spatial arrangement .
- Elemental analysis to verify stoichiometry .
(Advanced) How do steric and electronic properties of the xylbinap ligand influence enantioselectivity in asymmetric hydrogenation?
Methodological Answer:
The xylbinap ligand’s narrow dihedral angle (68–72°) creates a rigid chiral pocket, enhancing steric control over substrate binding. Key factors:
- Steric effects : Bulky 3,5-xylyl groups on phosphorus restrict substrate orientation, favoring R- or S-product formation .
- Electronic tuning : Electron-withdrawing substituents on the aryl groups modulate metal center electron density, affecting reaction rates.
Experimental validation : - Compare enantiomeric excess (ee) using substituted xylbinap derivatives (e.g., XylBINAP vs. TolBINAP) .
- DFT calculations map transition states to correlate ligand geometry with ee .
(Advanced) How can researchers resolve contradictions in enantioselectivity when scaling hydrogenation reactions from lab to pilot plant?
Methodological Answer:
Discrepancies often arise from inhomogeneous mixing, temperature gradients, or ligand degradation. Mitigation strategies:
Optimize reaction parameters :
- Use high-pressure in situ IR spectroscopy to monitor H₂ diffusion and catalyst activation .
- Adjust base additives (e.g., t-BuOK concentration) to stabilize the active Ru-H species .
Ligand stability tests :
- Conduct TGA/DSC to assess ligand thermal stability under operational conditions .
- Replace xylbinap with more robust analogs (e.g., DTBM-SEGPHOS) if decomposition occurs .
(Basic) What analytical methods are critical for evaluating catalytic performance in ketone hydrogenation?
Methodological Answer:
- GC-MS/HPLC : Quantify conversion and ee using chiral columns (e.g., Chiralcel OD-H) .
- Turnover Number (TON) : Calculate via ICP-MS to measure residual Ru in the product .
- Kinetic profiling : Use stopped-flow UV-Vis to track intermediate formation rates .
(Advanced) How can computational modeling guide substrate scope expansion for this catalyst?
Methodological Answer:
- Descriptor modeling : Correlate substrate electronic parameters (Hammett σ) with reaction rates/selectivity .
- Docking simulations : Predict binding modes of α,β-unsaturated ketones in the chiral pocket .
- Machine learning : Train models on existing datasets to prioritize substrates for experimental testing .
(Advanced) What mechanistic insights explain the role of alkaline additives in enhancing catalytic activity?
Methodological Answer:
Alkaline additives (e.g., t-BuOK) facilitate:
Pre-catalyst activation : Deprotonation of RuCl₂ species to form Ru-H intermediates .
Acid scavenging : Neutralize HCl byproducts that deactivate the catalyst .
Validation :
- ¹H NMR kinetics with/without base to track Ru-H formation .
- XAS studies under operando conditions to observe structural changes .
(Basic) What are the limitations of RuCl₂[(R)-xylbinap][(R)-daipen] in industrial applications, and how can they be addressed?
Methodological Answer:
(Advanced) How do competing pathways (e.g., keto-enol tautomerization) impact hydrogenation outcomes, and how are they controlled?
Methodological Answer:
Keto-enol tautomers can lead to byproducts (e.g., Scheme 8 in ). Control strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
